molecular formula C9H18N2 B1485948 N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine CAS No. 2167038-72-2

N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine

Cat. No. B1485948
CAS RN: 2167038-72-2
M. Wt: 154.25 g/mol
InChI Key: FDQBJXSETGGZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine” is a bicyclic organic compound . It is similar in structure to quinuclidine, but the latter has one of the nitrogen atoms replaced by a carbon atom . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

Regarding their structures, both DABCO and quinuclidine are unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

The nucleophilicity of the amine is high because the amine centers are unhindered . It is sufficiently basic to promote a variety of coupling reactions . DABCO is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .


Physical And Chemical Properties Analysis

This colorless solid has a molar mass of 112.176 g·mol −1 . It is soluble and hygroscopic in water . The pKa of the conjugate acid is 3.0, 8.8 (in water) .

Safety and Hazards

The compound is harmful and has a GHS labelling of "Danger" . Hazard statements include H228, H302, H315, H319, H335, H412 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is significant potential for future research and applications in the field of drug discovery .

properties

IUPAC Name

N,N-dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(2)9-5-8-4-3-7(9)6-10-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQBJXSETGGZOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Reactant of Route 2
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Reactant of Route 3
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Reactant of Route 4
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Reactant of Route 5
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine
Reactant of Route 6
N,N-Dimethyl-2-azabicyclo[2.2.2]octan-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.